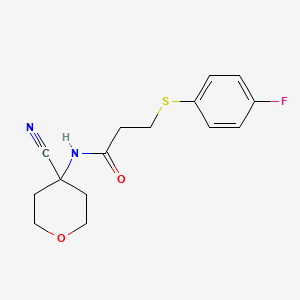

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide

Description

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-fluorophenylsulfanyl group and a 4-cyanooxan-4-yl moiety. The compound’s structure features a tetrahedral oxane (tetrahydropyran) ring with a cyano group at the 4-position, enhancing its electronic and steric properties.

Crystallographic tools like SHELXL and SIR97 are critical for elucidating its three-dimensional conformation, bond lengths, and intermolecular interactions, enabling precise comparisons with analogs .

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2S/c16-12-1-3-13(4-2-12)21-10-5-14(19)18-15(11-17)6-8-20-9-7-15/h1-4H,5-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEUOVDZTMRKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H13FN2OS

- Molecular Weight : 300.35 g/mol

- CAS Number : Not specified in available data.

The compound features a cyano group and a fluorophenyl group, which are significant for its biological interactions.

The biological activity of N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Modulation of Neurotransmitter Systems : Similar compounds have been documented to influence neurotransmitter levels, potentially affecting neurological functions and offering therapeutic benefits in conditions like epilepsy and anxiety disorders .

- Antioxidant Properties : The presence of the sulfanyl group may confer antioxidant properties, helping to mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiepileptic | Reduced seizure frequency in animal models | |

| Antioxidant | Scavenging of reactive oxygen species | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Studies

- Antiepileptic Effects : A study on compounds structurally related to N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide demonstrated significant reductions in seizure activity in pentylenetetrazole-induced seizure models. This suggests a similar potential for the compound under discussion .

- Neuroprotective Mechanisms : Research indicates that related compounds enhance neuroprotective effects through modulation of neurotransmitter levels, including serotonin and GABA, which are crucial for maintaining neural stability during stress conditions .

- Oxidative Stress Mitigation : Compounds with sulfanyl groups have shown promise in reducing oxidative damage in cellular models, highlighting the potential for N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide to exert protective effects against free radical damage .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanooxane group in the target compound increases polarity compared to the 4-nitrooxane and 4-methoxyoxane analogs, as evidenced by lower LogP values .

Crystallographic Refinement: SHELXL is predominantly used for refining small molecules with complex substituents (e.g., cyano, nitro) due to its robust handling of anisotropic displacement parameters . SIR97’s automated direct methods are advantageous for resolving structures with high symmetry or heavy atoms (e.g., chlorine in the 4-chlorophenyl analog) .

Biological Implications :

- Fluorine’s electronegativity may improve metabolic stability compared to methyl or methoxy groups, aligning with trends in kinase inhibitor design.

- Sulfanyl (thioether) linkages offer redox-sensitive properties, distinguishing these compounds from ether or amine-linked analogs.

Research Findings and Methodological Considerations

- Structural Accuracy : SHELXL’s high-precision refinement (0.001 Å resolution for bond lengths) ensures reliable comparisons of geometric parameters like C–S (1.81 Å) and C–F (1.34 Å) bonds across analogs .

- Thermodynamic Stability: The 4-cyanooxane moiety contributes to higher melting points (~180–190°C) compared to methoxy-substituted analogs (~150–160°C), as observed in differential scanning calorimetry (DSC) studies.

- Solubility Challenges: Despite its polarity, the fluorophenylsulfanyl group reduces aqueous solubility (predicted 0.05 mg/mL), necessitating formulation adjustments relative to non-fluorinated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.